N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C24H20N2O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C24H20N2O2S/c27-23(15-21-17-29-24(26-21)19-9-5-2-6-10-19)25-20-11-13-22(14-12-20)28-16-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,27) |
InChI Key |
IUKKWRCYASAXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole synthesis. In this approach, thiobenzamide reacts with ethyl bromoacetate under refluxing ethanol to form ethyl 2-phenylthiazole-4-acetate. The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of HBr.
Reaction Conditions
-
Thiobenzamide : 1.2 equiv
-
Ethyl bromoacetate : 1.0 equiv
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C, reflux for 4–6 hours
Characterization Data
Alternative Cyclization Methods
Copper-catalyzed oxidative cyclization offers a greener route, utilizing aldehydes, amines, and sulfur in the presence of molecular oxygen. However, this method is less favored for 2-phenylthiazoles due to competing side reactions.
Introduction of the Benzyloxy Group
The benzyloxy substituent is introduced via O-alkylation of a phenolic intermediate, typically using benzyl bromide under basic conditions.
Synthesis of 4-Benzyloxyaniline
4-Aminophenol is treated with benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions
-
4-Aminophenol : 1.0 equiv
-
Benzyl bromide : 1.2 equiv
-
Base : K2CO3 (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C, 8 hours
Characterization Data
-
1H NMR (500 MHz, DMSO-d6) : δ 7.45–7.30 (m, 5H, benzyl-H), 6.95 (d, J = 8.7 Hz, 2H, Ar-H), 6.60 (d, J = 8.7 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH2Ph).
Amidation of Thiazole-Acetic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride and subsequent coupling with 4-benzyloxyaniline.
Saponification and Acyl Chloride Formation
Ethyl 2-phenylthiazole-4-acetate undergoes saponification with NaOH in ethanol/water (1:1), yielding 2-(2-phenylthiazol-4-yl)acetic acid. The acid is treated with thionyl chloride to form the acyl chloride.
Reaction Conditions
Coupling with 4-Benzyloxyaniline
The acyl chloride reacts with 4-benzyloxyaniline in dichloromethane (DCM) with triethylamine as a base.
Reaction Conditions
-
Acyl chloride : 1.0 equiv
-
4-Benzyloxyaniline : 1.1 equiv
-
Base : Et3N (1.5 equiv)
-
Solvent : DCM, 0°C → room temperature, 12 hours
Characterization Data
-
1H NMR (500 MHz, DMSO-d6) : δ 10.12 (s, 1H, -NH), 8.40 (s, 1H, thiazole-H), 7.50–7.25 (m, 10H, aromatic-H), 5.10 (s, 2H, -OCH2Ph), 3.85 (s, 2H, -CH2CONH).
-
13C NMR (126 MHz, DMSO-d6) : δ 170.2 (C=O), 161.0 (C=N), 137.5–114.8 (aromatic carbons), 70.1 (-OCH2Ph), 40.5 (-CH2CONH).
Optimization of Reaction Conditions
Solvent Effects on Thiazole Cyclization
Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce selectivity. Ethanol balances reactivity and purity.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 85 | 98 |
| DMF | 100 | 78 | 90 |
| THF | 65 | 70 | 95 |
Catalytic vs. Stoichiometric Bases in O-Alkylation
Excess K2CO3 (2.0 equiv) ensures complete deprotonation of the phenolic -OH, minimizing side reactions.
Challenges and Mitigation Strategies
-
Thiazole Ring Isomerization : Prolonged heating may lead to 4→5 thiazole rearrangement. Mitigated by strict temperature control (<80°C).
-
Acyl Chloride Hydrolysis : Rapid coupling (<2 hours post-chlorination) prevents degradation.
Comparative Analysis with Analogous Compounds
The benzyloxy group enhances solubility compared to hydroxylated analogs, as evidenced by logP values:
| Compound | logP | Solubility (mg/mL) |
|---|---|---|
| N-[4-(Benzyloxy)phenyl]-...acetamide | 3.2 | 0.45 |
| N-[4-Hydroxyphenyl]-...acetamide | 1.8 | 1.20 |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to form 2-(2-phenylthiazol-4-yl)acetic acid and 4-(benzyloxy)aniline .
-
Basic hydrolysis (NaOH/EtOH, 80°C): Yields the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl | 2-(2-phenylthiazol-4-yl)acetic acid + 4-(benzyloxy)aniline | 78–82 |
| Basic | 2M NaOH | Sodium 2-(2-phenylthiazol-4-yl)acetate | 85 |
Nucleophilic Substitution at Benzyloxy Group
The benzyl ether undergoes cleavage via hydrogenolysis or Lewis acid-mediated reactions:
-
Hydrogenolysis (H₂/Pd-C, EtOH): Removes the benzyl group to generate 4-hydroxyphenyl derivatives .
-
BF₃·Et₂O-mediated alkylation : Reacts with alkyl halides to form substituted ethers (e.g., methyl or allyl derivatives).
Cyclization and Heterocycle Formation
The thiazole ring participates in cycloaddition and ring-expansion reactions:
-
1,3-Dipolar cycloaddition with nitrile oxides: Forms triazole-fused derivatives under microwave irradiation (60°C, 10 min) .
-
Oxidative coupling with arylboronic acids: Catalyzed by Pd(OAc)₂, yielding biaryl-thiazole hybrids.
Functionalization of the Thiazole Ring
The thiazole’s C-2 and C-4 positions are reactive toward electrophiles:
-
Bromination (NBS, CCl₄): Selectively substitutes at C-5 of the thiazole to form 5-bromo derivatives .
-
Nitration (HNO₃/H₂SO₄): Introduces nitro groups at C-5, enabling subsequent reduction to amines.
Cross-Coupling Reactions
The phenyl-thiazole system participates in cross-coupling:
-
Buchwald–Hartwig amination : Forms aryl amine derivatives using Pd₂(dba)₃ and Xantphos .
-
Sonogashira coupling : With terminal alkynes to install acetylene groups at C-4 of the thiazole.
| Reaction | Catalysts | Product | Yield (%) |
|---|---|---|---|
| Amination | Pd₂(dba)₃ | N-[4-(benzyloxy)phenyl]-2-(2-(4-aminophenyl)thiazol-4-yl)acetamide | 65 |
| Sonogashira | PdCl₂(PPh₃)₂ | Alkyne-substituted thiazole | 58 |
Redox Reactions
-
Reduction of the acetamide : LiAlH₄ reduces the amide to a secondary amine, forming N-[4-(benzyloxy)phenyl]-2-(2-phenylthiazol-4-yl)ethylamine .
-
Oxidation of the thiazole sulfur : mCPBA oxidizes the thiazole to a sulfoxide or sulfone, altering electronic properties.
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Reduction | LiAlH₄ | Secondary amine derivative | Increased basicity |
| Oxidation | mCPBA | Thiazole sulfone | Enhanced metabolic stability |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. These compounds exhibit activity against various bacterial strains and fungi. For instance:
- Mechanism of Action : The thiazole moiety is known to interfere with microbial metabolic pathways, leading to cell death.
- In Vitro Studies : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Activity
The compound's anticancer properties are also noteworthy:
- Cell Lines Tested : Various derivatives have been evaluated against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer).
- Results : Some derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics, indicating their potential as anticancer agents .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Starting materials are reacted under controlled conditions to form the thiazole structure.
- Substitution Reactions : The benzyloxy group is introduced through nucleophilic substitution.
- Final Acetamide Formation : The acetamide functional group is added to complete the synthesis.
These methods often utilize techniques such as refluxing in organic solvents and purification via crystallization or chromatography .
Case Studies and Research Findings
Several studies underscore the compound's significance:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains with low MIC values. |
| Study 2 | Anticancer Screening | Identified potent derivatives with IC50 values lower than traditional treatments. |
| Study 3 | Molecular Docking | Provided insights into binding interactions with target proteins involved in cancer progression. |
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxy and acetamide groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Comparisons
Thiazole-Acetamide Derivatives
- Compound 9a–9e (): These analogs share the acetamide-thiazole backbone but incorporate triazole and benzimidazole moieties. For example, 9a includes a triazolylmethylphenoxy group, while 9c features a 4-bromophenyl substitution on the thiazole. These modifications alter electronic properties and steric bulk compared to the target compound’s simpler phenyl-thiazole system .
- Fluorinated Analogs (): N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (4CJ) and its 2-fluoro counterpart (4B6) introduce fluorine at the anilino position. Fluorine’s electronegativity enhances metabolic stability and binding affinity, contrasting with the target’s benzyloxy group, which increases hydrophobicity .
- Benzothiazole Derivatives (): Compounds like N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide replace the thiazole with a benzothiazole. The expanded aromatic system may improve π-π stacking interactions but reduce solubility .
Table 1: Structural Features of Selected Analogs
*Calculated based on formula C24H20N2O2S.
†Estimated from substituents in .
Benzyloxy-Containing Analogs ()
Compounds such as N-(4-(4-(benzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide share the benzyloxy group but incorporate quinoline and piperidine systems. These additions likely enhance interactions with hydrophobic pockets in biological targets compared to the target compound’s simpler scaffold .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s benzyloxy group would show C-O-C stretches near 1250 cm⁻¹, while Mirabegron’s hydroxyl group exhibits a broad O-H peak (~3300 cm⁻¹) . Thiazole C=S stretches (1243–1258 cm⁻¹ in ) are absent in the target compound, which lacks a thione group .
- NMR : The benzyloxy phenyl group would display distinct aromatic protons (δ 6.8–7.5 ppm), differing from fluorinated analogs (e.g., δ 7.1–7.3 ppm for 4CJ’s fluorophenyl) .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured format.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 71389079 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminothiazole with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by purification through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, this compound demonstrated potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. For instance, it displayed an IC50 value indicative of significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Research indicates that it can inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against eight bacterial and eight fungal species. The best activity was noted in compounds structurally related to this compound, with MIC values ranging from 10.7–21.4 μmol/mL .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.7 µM against specific cancer cell lines, indicating strong potential for further development into anticancer drugs .
- Anti-inflammatory Studies : Compounds similar to this compound were shown to significantly reduce inflammation markers in cell culture models, supporting their therapeutic potential in inflammatory conditions .
Q & A
Q. What synthetic routes are reported for synthesizing the benzyloxy-phenyl acetamide core of this compound?
The benzyloxy-phenyl acetamide moiety can be synthesized via nucleophilic substitution. For example, N-[4-(benzyloxy)phenyl]acetamide is produced by reacting paracetamol (N-(4-hydroxyphenyl)acetamide) with benzyl chloride in an ethanolic potassium hydroxide solution under reflux. Yield optimization (58% for capsular vs. 50% for tablet-derived paracetamol) and product identification via LC-MS (m/z 242.2–243.3 molecular ions) have been documented .
Q. What analytical methods are recommended for structural characterization?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for small-molecule structural determination, particularly for resolving thiazole and acetamide conformations. Complementary techniques include LC-MS for molecular ion verification and NMR for functional group analysis .
Q. How can researchers assess the purity of this compound?
Chromatographic methods (HPLC, TLC) paired with spectroscopic validation (e.g., LC-MS for molecular weight confirmation) are standard. Crystallization protocols, such as slow evaporation from ethanol, can improve purity .
Advanced Research Questions
Q. How do structural modifications to the thiazole ring influence biological activity?
Substitutions on the thiazole ring significantly alter bioactivity. For example:
- Antimicrobial activity : Introducing arylpiperazine groups enhances antifungal activity against Candida parapsilosis, though acetylcholinesterase inhibition may remain weak .
- Pharmacological targeting : Thiazole derivatives like Mirabegron (a β3 adrenoceptor agonist) demonstrate structural parallels, suggesting potential CNS applications if blood-brain barrier permeability is optimized .
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
Contradictions often arise from assay-specific conditions. For example:
- Anticholinesterase activity : Weak inhibition in one study may result from enzyme isoform selectivity (e.g., acetylcholinesterase vs. butyrylcholinesterase).
- Anticancer potential : Thiazole derivatives require cell-line-specific testing due to variable receptor expression. Dose-response curves and proteomic profiling can clarify mechanisms .
Q. What computational strategies support target identification for this compound?
Molecular docking (e.g., using β3 adrenoceptor crystal structures) and dynamics simulations predict binding affinities. Pharmacophore modeling of the thiazole-acetamide scaffold can identify off-target interactions, guiding in vitro validation .
Q. How does the benzyloxy group impact metabolic stability?
The benzyloxy moiety may reduce metabolic degradation compared to hydroxyl groups, as seen in related compounds. In vitro microsomal assays (e.g., liver S9 fractions) quantify oxidative stability, while radiolabeling tracks metabolite formation .
Methodological Considerations
Q. What crystallization solvents optimize single-crystal growth for X-ray studies?
Ethanol and dimethyl sulfoxide (DMSO) are preferred due to their polarity, which promotes slow evaporation and orderly lattice formation. SHELXL refinement parameters should prioritize anisotropic displacement parameters for sulfur (thiazole) and oxygen (acetamide) atoms .
Q. How can researchers address low yields in benzyloxy-phenyl acetamide synthesis?
Catalytic methods (e.g., phase-transfer catalysts) or microwave-assisted synthesis may improve efficiency. Monitoring reaction progress via FT-IR for benzyl ether formation (C-O-C stretch at ~1250 cm⁻¹) ensures timely termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
